molecular formula C18H23ClN4O3S B2504548 N-[1-(3-chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine CAS No. 2380166-81-2

N-[1-(3-chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine

Cat. No.: B2504548
CAS No.: 2380166-81-2
M. Wt: 410.92
InChI Key: ZYHRGTKZPRJUFP-UHFFFAOYSA-N
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Description

N-[1-(3-chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a piperidine ring, a pyrimidine ring, and a sulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine typically involves multiple steps. One common method includes the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the sulfonyl group: The sulfonyl group is introduced by reacting the piperidine derivative with 3-chloro-4-methoxybenzenesulfonyl chloride under basic conditions.

    Formation of the pyrimidine ring: The pyrimidine ring is formed by reacting the intermediate with appropriate reagents, such as dimethylformamide dimethyl acetal (DMF-DMA) and ammonia.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial techniques include:

    Batch reactors: Used for small to medium-scale production.

    Continuous flow reactors: Used for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[1-(3-chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]benzamide
  • N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30)

Uniqueness

N-[1-(3-chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine is unique due to its specific structural features, such as the presence of both a piperidine and pyrimidine ring, and the chloro and methoxy substituents on the benzene ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-N,6-dimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O3S/c1-13-10-18(21-12-20-13)22(2)14-6-8-23(9-7-14)27(24,25)15-4-5-17(26-3)16(19)11-15/h4-5,10-12,14H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHRGTKZPRJUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N(C)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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